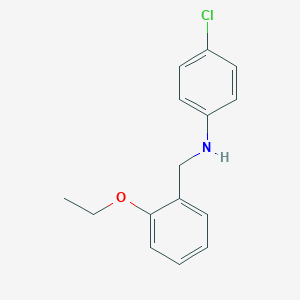
N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the dimethylamino group and the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as ferric chloride to yield the thiadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole: Another heterocyclic compound with similar structural features.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Compounds with a quinoxaline ring and similar electronic properties.
Uniqueness
N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide is unique due to its specific combination of the dimethylamino group and the thiadiazole ring. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
700850-84-6 |
|---|---|
Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C11H12N4OS/c1-15(2)9-5-3-8(4-6-9)13-11(16)10-7-12-17-14-10/h3-7H,1-2H3,(H,13,16) |
InChI Key |
MMQAYCGYYDVJFN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NSN=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NSN=C2 |
solubility |
30.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B426683.png)

![Ethyl 7-(2,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B426690.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426692.png)
![Ethyl 4-({[(4-bromophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B426693.png)
![3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B426695.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426698.png)
![N-(2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426700.png)
![methyl 5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B426702.png)

![1-(4-chlorobenzoyl)-5-[difluoro(trifluoromethoxy)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B426705.png)
